molecular formula C15H9N3O6 B11555385 5-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione CAS No. 153854-76-3

5-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B11555385
CAS No.: 153854-76-3
M. Wt: 327.25 g/mol
InChI Key: IUNXQTGUWLWPQU-UHFFFAOYSA-N
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Description

5-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and a diazinane trione moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 5-(2-nitrophenyl)furfural with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, leading to its biological effects .

Properties

CAS No.

153854-76-3

Molecular Formula

C15H9N3O6

Molecular Weight

327.25 g/mol

IUPAC Name

5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H9N3O6/c19-13-10(14(20)17-15(21)16-13)7-8-5-6-12(24-8)9-3-1-2-4-11(9)18(22)23/h1-7H,(H2,16,17,19,20,21)

InChI Key

IUNXQTGUWLWPQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-]

solubility

44.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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